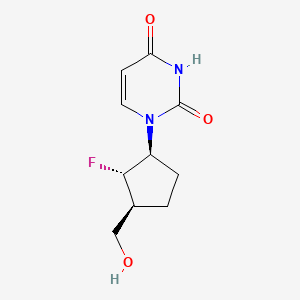
6'-a-F-carbocyclicddU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-a-F-carbocyclicddU is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a fluorine atom and a carbocyclic ring, distinguishing it from other nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-a-F-carbocyclicddU typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the fluorine atom and the formation of the carbocyclic ring. Common synthetic routes involve nucleophilic substitution reactions, cyclization reactions, and various protection and deprotection steps to ensure the correct functional groups are in place.
Industrial Production Methods
Industrial production of 6’-a-F-carbocyclicddU requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6’-a-F-carbocyclicddU undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6’-a-F-carbocyclicddU has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against viruses like HIV and hepatitis.
Medicine: Investigated for its anticancer properties, as it can inhibit the replication of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research.
Mechanism of Action
The mechanism of action of 6’-a-F-carbocyclicddU involves its incorporation into the DNA or RNA of target cells. This incorporation disrupts the normal replication process, leading to the inhibition of viral or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis. The pathways affected by this compound are primarily those related to DNA and RNA replication.
Comparison with Similar Compounds
Similar Compounds
6’-a-F-carbocyclicddC: Another nucleoside analog with similar antiviral properties.
6’-a-F-carbocyclicddA: Known for its anticancer activity.
6’-a-F-carbocyclicddG: Studied for its potential in treating viral infections.
Uniqueness
6’-a-F-carbocyclicddU is unique due to its specific structure, which includes a fluorine atom and a carbocyclic ring. This structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs. Its ability to inhibit both viral and cancer cell replication highlights its versatility and potential as a therapeutic agent.
Properties
CAS No. |
129829-87-4 |
|---|---|
Molecular Formula |
C10H13FN2O3 |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
1-[(1S,2S,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O3/c11-9-6(5-14)1-2-7(9)13-4-3-8(15)12-10(13)16/h3-4,6-7,9,14H,1-2,5H2,(H,12,15,16)/t6-,7-,9-/m0/s1 |
InChI Key |
BGMJYSAHUYZLAO-ZKWXMUAHSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H]1CO)F)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1CC(C(C1CO)F)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


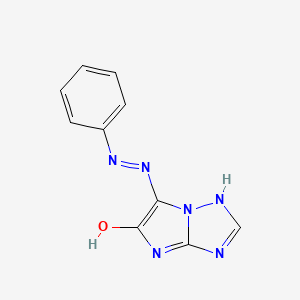
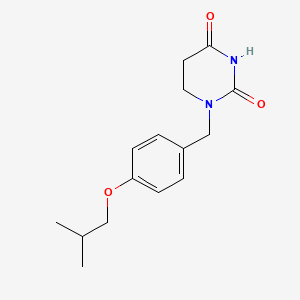
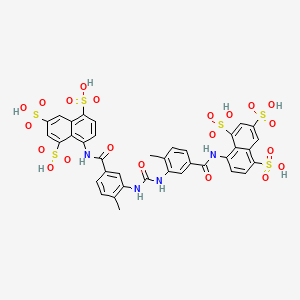
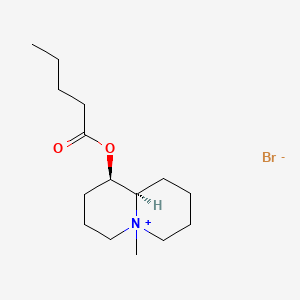
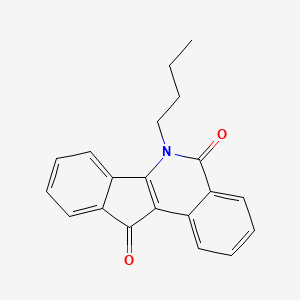
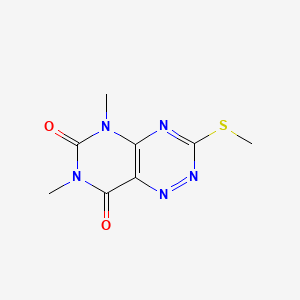
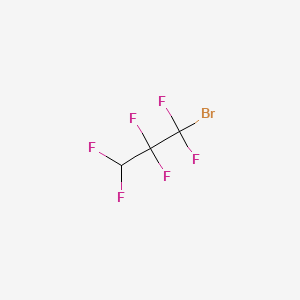

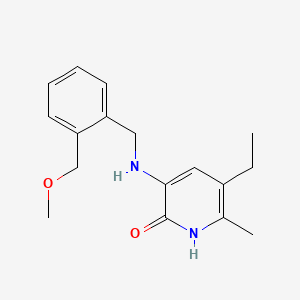
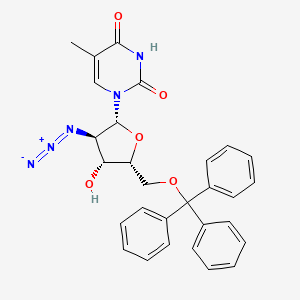
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)

![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
